

potential off-target effects of SEL120-34A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845

[Get Quote](#)

Technical Support Center: SEL120-34A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SEL120-34A**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SEL120-34A**?

SEL120-34A is a first-in-class, selective, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.^{[1][2][3]} By inhibiting these kinases, which are components of the Mediator complex, **SEL120-34A** modulates transcription. A key downstream effect is the inhibition of phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) and STAT5 at serine 726 (S726).^{[1][2][4]} This disruption of the STAT signaling pathway is central to its anti-leukemic activity.^{[1][5]}

Q2: What are the known on-target effects of **SEL120-34A** in cancer cells?

The primary on-target effects of **SEL120-34A** stem from its inhibition of CDK8/19. In preclinical models, particularly in acute myeloid leukemia (AML), this leads to:

- Inhibition of STAT1 and STAT5 phosphorylation: **SEL120-34A** has been shown to inhibit the phosphorylation of STAT1 at S727 and STAT5 at S726 in cancer cells.^{[1][2][4]}

- Transcriptional reprogramming: The compound alters gene expression profiles, particularly affecting genes regulated by STATs and those involved in lineage control.[1][2]
- Induction of differentiation: **SEL120-34A** can induce the differentiation of AML cells.[2]
- Inhibition of cell proliferation and induction of apoptosis: Treatment with **SEL120-34A** leads to reduced cancer cell growth and an increase in programmed cell death.[6]

Q3: What is the kinase selectivity profile of **SEL120-34A**? Could off-target kinase inhibition be a concern?

SEL120-34A is a highly selective inhibitor of CDK8 and CDK19. It does not significantly inhibit other members of the CDK family, such as CDK1, 2, 4, 5, 6, and 7. While it does show some activity against CDK9, it is over 200-fold more selective for CDK8. This high selectivity minimizes the likelihood of off-target effects mediated by other cyclin-dependent kinases.

Kinase Target	IC50 (nM)	Selectivity vs. CDK8
CDK8/CycC	4.4	-
CDK19/CycC	10.4	~2.4-fold less sensitive
CDK9	1070	>200-fold more selective for CDK8
CDK1, 2, 4, 5, 6, 7	Not significantly inhibited	High

Q4: What is the safety profile of **SEL120-34A** in preclinical and clinical studies?

In preclinical toxicology studies in mice, **SEL120-34A** was well-tolerated at doses that showed anti-tumor efficacy, with no significant loss of body weight noted.[6]

In the Phase 1b clinical trial (NCT04021368) in patients with relapsed/refractory AML and high-risk myelodysplastic syndrome (MDS), a favorable safety profile was observed in patients dosed up to 110 mg, with no dose-limiting toxicities reported at these levels.[7] The most common treatment-emergent adverse events reported in the Phase II RIVER-52 study were nausea, asthenia, pneumonia, febrile neutropenia, abdominal pain, and anemia, with the majority being grade 1 or 2 in severity.[8]

It is important to note that the FDA placed a partial clinical hold on the Phase 1b trial following a patient death that was possibly related to the treatment.[\[9\]](#)[\[10\]](#) The hold was subsequently lifted after a review and modifications to the study protocol to enhance patient safety.[\[9\]](#)[\[10\]](#)

Q5: How can I troubleshoot unexpected results in my experiments with **SEL120-34A**?

If you are observing unexpected results, consider the following:

- **Cell Line Sensitivity:** The efficacy of **SEL120-34A** can be dependent on the phosphorylation status of STAT5 in your cell line.[\[1\]](#)[\[2\]](#)[\[5\]](#) Cells with high levels of pSTAT5 (S726) are generally more sensitive.[\[1\]](#)[\[5\]](#)
- **Compound Stability and Handling:** Ensure proper storage and handling of the compound to maintain its activity.
- **Experimental Conditions:** Verify the concentration of **SEL120-34A** and the treatment duration in your experiments.

Experimental Protocols

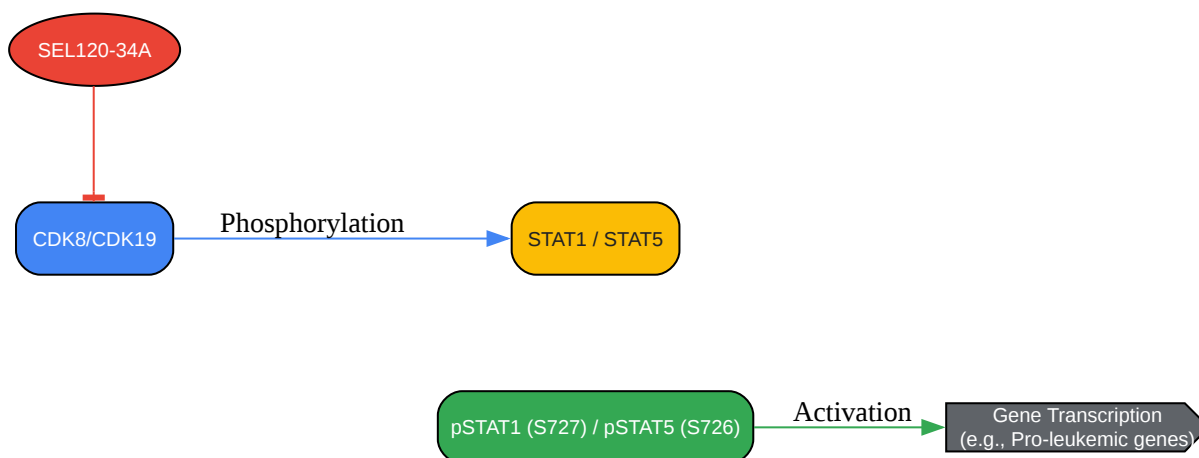
Protocol 1: Western Blot for Phospho-STAT1/5 Inhibition

This protocol outlines the procedure to assess the inhibition of STAT1 and STAT5 phosphorylation in response to **SEL120-34A** treatment.

- **Cell Culture and Treatment:** Plate your cells of interest at an appropriate density and allow them to adhere overnight. The following day, treat the cells with varying concentrations of **SEL120-34A** or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4 hours).
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel.

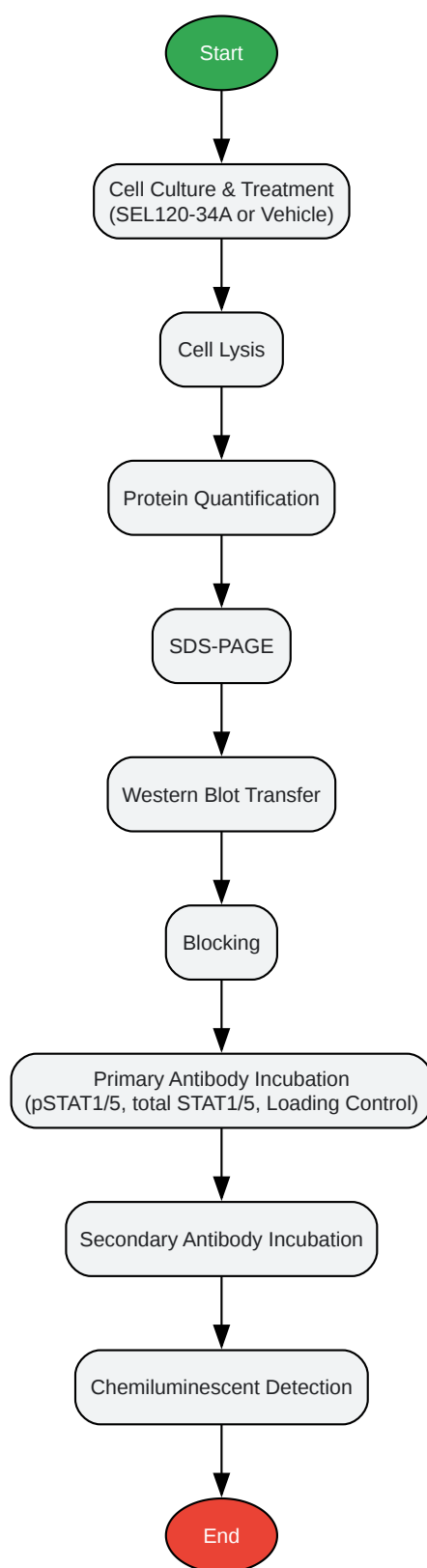
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-STAT1 (S727), total STAT1, phospho-STAT5 (S726), and total STAT5 overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **SEL120-34A**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Western Blot analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ryvu.com [ryvu.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P526: SAFETY AND EFFICACY UPDATE FROM CLI120-001: A PHASE1B DOSE ESCALATION STUDY IN RELAPSE-REFRACTORY ACUTE MYELOID LEUKEMIA AND HIGH-RISK MYELODYSPLASIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
- 10. FDA lifts Partial Clinical Hold on Phase Ib Clinical Trial of RVU120 (SEL120) in Acute Myeloid Leukemia and Myelodysplastic Syndrome [prnewswire.com]
- To cite this document: BenchChem. [potential off-target effects of SEL120-34A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1457845#potential-off-target-effects-of-sel120-34a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com